molecular formula C23H17NO3 B14471710 Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate CAS No. 65963-54-4

Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate

Cat. No.: B14471710
CAS No.: 65963-54-4
M. Wt: 355.4 g/mol
InChI Key: RUCZPCUEALZDMK-UHFFFAOYSA-N
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Description

Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate is a complex organic compound that features a benzoxazole moiety. Benzoxazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, tert-butyl-hydroperoxide, and sodium borohydride. Reaction conditions often involve solvents like methyl cyanide or DMSO and may require specific temperatures and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: An analog with the oxygen replaced by a nitrogen.

    Benzothiazole: An analog with the oxygen replaced by a sulfur.

    Benzofuran: An analog without the nitrogen atom.

Uniqueness

Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate is unique due to its specific structure, which combines a benzoxazole moiety with a benzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

65963-54-4

Molecular Formula

C23H17NO3

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate

InChI

InChI=1S/C23H17NO3/c1-26-23(25)19-7-3-2-6-17(19)13-10-16-11-14-18(15-12-16)22-24-20-8-4-5-9-21(20)27-22/h2-15H,1H3

InChI Key

RUCZPCUEALZDMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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